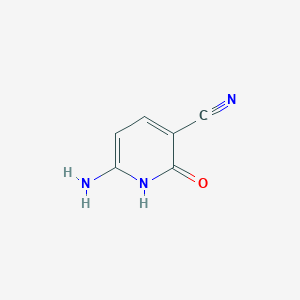

6-Amino-2-oxo-1,2-dihydropyridine-3-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-amino-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c7-3-4-1-2-5(8)9-6(4)10/h1-2H,(H3,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYPIZOOBGWOOIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=C1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301237584 | |

| Record name | 6-Amino-1,2-dihydro-2-oxo-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301237584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138060-95-4 | |

| Record name | 6-Amino-1,2-dihydro-2-oxo-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138060-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-1,2-dihydro-2-oxo-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301237584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of 6-Amino-2-oxo-1,2-dihydropyridine-3-carbonitrile: A Privileged Scaffold in Medicinal Chemistry

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and reactivity of 6-amino-2-oxo-1,2-dihydropyridine-3-carbonitrile and its derivatives. This heterocyclic scaffold is of significant interest to the scientific and drug development community due to its classification as a "privileged structure," frequently appearing in biologically active compounds. We will delve into the synthetic methodologies, offering detailed protocols and mechanistic insights. Furthermore, this guide will cover the molecule's spectroscopic signature, chemical reactivity, and its proven applications as a versatile building block for potent therapeutic agents, particularly in oncology. The content is structured to provide researchers and drug development professionals with both foundational knowledge and actionable, field-proven insights.

Introduction: The Significance of the 2-Pyridone Core

The 2-pyridone ring system is a cornerstone in medicinal chemistry, recognized for its ability to form the basis of compounds with a wide array of biological activities, including antitumor, antifungal, antibacterial, and antiviral properties.[1] Its prevalence in both natural products and synthetic pharmaceuticals underscores its importance. The this compound scaffold combines several key pharmacophoric features: a hydrogen bond donor/acceptor amide group, a nucleophilic amino group, and an electron-withdrawing nitrile group. This unique combination of functionalities provides a rich platform for chemical modification and the fine-tuning of pharmacological properties.

A critical chemical feature of this scaffold is its potential for tautomerism. The molecule can exist in equilibrium between the primary amino-oxo form and the amino-hydroxy or imino-oxo forms. While the amino-oxo tautomer is generally predominant, understanding the potential for these equilibria is crucial for interpreting reactivity and biological interactions.

Caption: Tautomeric forms of the 2-pyridone core.

Synthesis and Mechanistic Insights

The construction of the 2-pyridone ring is most efficiently achieved through multicomponent reactions (MCRs), which offer advantages in step-economy, operational simplicity, and waste reduction.[2][3] A prevalent and reliable method is the one-pot reaction involving an aromatic aldehyde, malononitrile, and a suitable catalyst.

Authoritative Protocol: One-Pot Synthesis

This protocol describes a robust, one-pot, two-step synthesis adapted from methodologies that have proven effective for generating libraries of 2-pyridone derivatives.[4][5] The choice of natural product-based catalysts like betaine or guanidine carbonate represents a move towards greener and less hazardous synthetic approaches.[5]

Step 1: Knoevenagel Condensation

-

To a 50 mL round-bottom flask, add the selected aldehyde (10 mmol), malononitrile (10 mmol, 0.66 g), and the catalyst (e.g., betaine, 10 mol%, 0.117 g).

-

Add ethanol (20 mL) as the solvent.

-

Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Expert Insight: This initial step forms the arylidenemalononitrile intermediate. The basic catalyst deprotonates the active methylene group of malononitrile, which then attacks the aldehyde carbonyl. Subsequent dehydration drives the reaction to completion.

-

Step 2: Michael Addition and Cyclization

-

To the same reaction mixture containing the arylidenemalononitrile intermediate, add a second equivalent of an active methylene compound (e.g., cyanoacetamide, 10 mmol, 0.84 g).

-

Add a catalytic amount of a base such as piperidine or sodium hydroxide (e.g., 5 drops of piperidine).[6]

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting materials are consumed.

-

Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the this compound derivative.

Caption: General synthetic workflow for 2-pyridone synthesis.

Physicochemical and Spectroscopic Properties

The unambiguous identification of this compound derivatives relies on a combination of spectroscopic techniques. The data presented below are representative values compiled from various substituted analogues found in the literature.[4][5][7]

| Property | Data |

| Molecular Formula (Core) | C₆H₄N₄O |

| Molecular Weight (Core) | 148.12 g/mol |

| Appearance | Typically a white to pale-yellow crystalline solid |

| Spectroscopic Data | Characteristic Signals and Interpretation |

| ¹H NMR (DMSO-d₆) | δ 12.5 ppm (br s, 1H): N-H proton of the 2-pyridone ring. δ 8.5 ppm (s, 2H): N-H protons of the C6-amino group.[4] δ 6.0-8.0 ppm: Protons on the pyridine ring and any aromatic substituents. |

| ¹³C NMR (DMSO-d₆) | δ ~160 ppm: Carbonyl carbon (C2) of the pyridone ring.[4] δ ~157 ppm: C6 carbon attached to the amino group.[4] δ ~117 ppm: Nitrile carbon (C≡N). δ ~88 ppm: C3 carbon attached to the nitrile group.[4] |

| Infrared (IR) (KBr) | ~3400-3200 cm⁻¹: N-H stretching vibrations of the amino (NH₂) and amide (NH) groups. ~2220 cm⁻¹: Sharp, strong C≡N stretching of the nitrile group.[7] ~1660 cm⁻¹: Strong C=O stretching of the pyridone carbonyl group.[7] |

| Mass Spectrometry | [M+H]⁺: The molecule readily protonates, showing a strong signal for the parent ion in ESI-TOF analysis.[4][5] |

Chemical Reactivity and Derivatization

The scaffold's true power lies in its potential for derivatization, enabling the synthesis of complex fused heterocyclic systems with significant therapeutic potential. The primary sites for reaction are the C6-amino group and the adjacent endocyclic nitrogen, which can act as nucleophiles to construct new rings.

A key transformation is the reaction with bifunctional electrophiles to form pyrido[2,3-d]pyrimidine derivatives, a class of compounds known to exhibit potent biological activities, including kinase inhibition.[6]

Authoritative Protocol: Synthesis of a Fused Pyrido[2,3-d]pyrimidinone

This protocol is based on the cyclization of the 2-pyridone core to build a fused pyrimidine ring.[6][8]

-

Suspend the this compound derivative (5 mmol) in an appropriate solvent such as dioxane or DMF (25 mL).

-

Add chloroacetyl chloride (5.5 mmol, 0.44 mL) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux for 8-12 hours. The reaction should be performed under an inert atmosphere (e.g., Nitrogen).

-

After cooling, the resulting precipitate is filtered, washed with a suitable solvent like ethanol, and dried.

-

Expert Insight: This reaction proceeds via initial N-acylation of the exocyclic amino group, followed by an intramolecular nucleophilic attack from the ring nitrogen onto the newly introduced carbonyl group, leading to cyclization and formation of the fused bicyclic system. This transformation is critical for accessing novel chemical space for drug discovery.

-

Caption: Derivatization pathways of the 2-pyridone core.

Applications in Drug Discovery

The 6-amino-2-pyridone scaffold has been successfully employed as a lead structure in the development of potent anti-cancer agents.[4][5] Its derivatives have demonstrated significant cytotoxicity against a range of cancer cell lines, including those for glioblastoma, liver, breast, and lung cancer.[4]

The mechanism of action for many of these compounds involves the inhibition of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer. For instance, fused pyrido[2,3-d]pyrimidine derivatives synthesized from this core have been investigated as inhibitors of PIM-1 kinase, a key target in oncology.[6] Other substituted 2-pyridones have shown potent inhibition of p38α MAP kinase, a crucial mediator of inflammatory responses.[9]

The modularity of the synthesis allows for the systematic exploration of Structure-Activity Relationships (SAR). For example, studies have shown that modifying the substituents at the N1 and C4 positions of the pyridone ring can dramatically impact cytotoxic potency and selectivity, providing a clear path for medicinal chemistry optimization.[4]

Conclusion and Future Outlook

This compound is more than just a simple heterocycle; it is a validated and highly versatile platform for the discovery of new medicines. Its straightforward, often one-pot synthesis allows for the rapid generation of diverse chemical libraries. The well-defined reactivity of the core enables predictable and strategic modifications to build complex molecular architectures. As the demand for novel therapeutics continues to grow, particularly in oncology, privileged scaffolds like this 2-pyridone derivative will remain at the forefront of research, providing a robust starting point for the design and synthesis of the next generation of targeted therapies.

References

-

Pathania, S., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Scientific Reports. Available at: [Link]

-

Pathania, S., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. University of Dundee Discovery Research Portal. Available at: [Link]

-

Antermite, D., et al. (2018). Multicomponent Synthesis of 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. Molbank. Available at: [Link]

-

Krbavčič, A., et al. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. ARKIVOC. Available at: [Link]

-

Jia, R., & Tu, S. (2008). 6-Amino-4-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile ethanol solvate. Acta Crystallographica Section E. Available at: [Link]

-

Amer, A. M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Journal of the Iranian Chemical Society. Available at: [Link]

-

Various Authors. (n.d.). Structure of 7-amino-pyrido[2,3-d]pyrimidine-6-carbonitrile derivatives. ResearchGate. Available at: [Link]

-

Mohareb, R. M., et al. (2012). Synthesis, Reactions, and Antiviral Activity of 6′-Amino-2′-thioxo-1′,2′-dihydro-3,4′-bipyridine-3′,5′-dicarbonitrile. Request PDF on ResearchGate. Available at: [Link]

-

Saleh, N. M., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega. Available at: [Link]

-

Ammar, Y. A., et al. (2009). One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a new scaffold for p38alpha MAP kinase inhibition. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Hurtado-Rodríguez, D., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances. Available at: [Link]

-

Katritzky, A. R., et al. (2004). Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. ResearchGate. Available at: [Link]

-

Shaker, Y. M. (2008). Effect of Different Substituents on the Amino-Oxo/Amino-Hydroxy Cytosine Tautomeric System. Science Alert. Available at: [Link]

-

Hurtado-Rodríguez, D., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances. Available at: [Link]

Sources

- 1. 6-Amino-4-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile ethanol solvate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile [mdpi.com]

- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 6. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the X-ray Crystal Structure of the 6-Amino-2-oxo-1,2-dihydropyridine-3-carbonitrile Scaffold

This guide provides a comprehensive technical overview of the synthesis and crystallographic features of the 6-amino-2-oxo-1,2-dihydropyridine-3-carbonitrile core. This heterocyclic system is a cornerstone in medicinal chemistry, forming the backbone of molecules with a wide array of biological activities, including antitumor, antifungal, antibacterial, and antiviral properties.[1][2] Understanding the three-dimensional structure of this scaffold is paramount for researchers and drug development professionals aiming to design novel therapeutics with enhanced efficacy and specificity.

Synthesis and Crystallization

The synthesis of 2-pyridone derivatives often involves multi-component reactions that are efficient and cost-effective.[3][4] The general pathway to the this compound core can be achieved through various established protocols.

Proposed Synthesis of the Core Scaffold

A viable route involves the reaction of an appropriate aldehyde and malononitrile, followed by cyclization. For instance, a one-pot, two-step synthesis using natural product catalysts like betaine has been reported for analogous structures.[3] An acid-induced cyclization of intermediates like (2E,4E)-2-cyano-5-(dimethylamino)hexa-2,4-dienamide is also a documented method to produce the 2-pyridone ring system.[5]

Experimental Protocol: Crystallization

Obtaining single crystals suitable for X-ray diffraction is a critical step that requires careful control over saturation and cooling rates. The following protocol is adapted from methodologies used for similar aminopyridine compounds.[1][2]

-

Dissolution: Dissolve the synthesized this compound powder in a suitable solvent system. For polar molecules like this, a mixture such as ethanol/water or ethanol/acetone is often effective.[2][5] Heat the mixture gently to ensure complete dissolution.

-

Slow Evaporation: Filter the solution to remove any particulate matter and transfer it to a clean vial. Cover the vial with a perforated cap to allow for slow evaporation of the solvent at room temperature.

-

Crystal Growth: Allow the vial to stand undisturbed for several days. As the solvent slowly evaporates, the solution will become supersaturated, promoting the formation of single crystals.

-

Isolation: Once crystals of sufficient size and quality have formed, carefully isolate them from the mother liquor using a pipette or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.

X-ray Crystallography: A Technical Overview

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density map of the molecule, which in turn reveals the atomic positions, bond lengths, bond angles, and intermolecular interactions.

Case Study: Crystal Structure of 6-Amino-4-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile

The crystal structure of this analogue provides a powerful model for understanding the core scaffold.[1] The compound was synthesized by reacting 4-chlorobenzaldehyde with malononitrile in the presence of a sodium hydroxide solution.[1] Single crystals were obtained by slow evaporation from an aqueous ethanol solution.[1]

Crystallographic Data

The key parameters defining the crystal lattice and the data refinement process are summarized in the table below.[1]

| Parameter | Value |

| Chemical Formula | C₁₃H₇ClN₄O·C₂H₆O |

| Molecular Weight | 316.74 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.7787 (10) |

| b (Å) | 10.4318 (14) |

| c (Å) | 11.2857 (17) |

| α (°) | 88.634 (2) |

| β (°) | 84.6430 (10) |

| γ (°) | 81.7000 (10) |

| Volume (ų) | 786.2 (2) |

| Z | 2 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 298 (2) |

| R-factor (R1) | 0.056 |

| wR2 (all data) | 0.140 |

Table 1: Summary of crystallographic data for the analogue compound. Data sourced from Acta Crystallographica Section E.[1]

Molecular Geometry and Intermolecular Interactions

The analysis of the crystal structure reveals a sophisticated network of intermolecular hydrogen bonds that are crucial for the stability of the crystal packing. The primary interactions involve the amino group (NH₂), the pyridine ring nitrogen (N-H), and the keto group (C=O) of adjacent molecules.[1]

The molecules are connected via N—H···N and N—H···O intermolecular hydrogen bonds, forming a robust three-dimensional network.[1] This type of hydrogen bonding is a hallmark of aminopyridine and aminopyrimidine derivatives and is a dominant force in their supramolecular assembly.[6][7][8] The presence of these strong, directional interactions dictates the overall crystal packing and influences the material's physical properties, such as melting point and solubility.

// Molecule 1 M1 [label=<

| N |

| H |

| O |

| C |

| C |

| NH2 |

// Molecule 2 M2 [label=<

| N |

| H |

| O |

| C |

| C |

| NH2 |

// Molecule 3 M3 [label=<

| N |

| H |

| O |

| C |

| C |

| NH2 |

// Hydrogen bonds M1:N1 -> M3:C2 [label=" N-H···O ", fontcolor="#34A853", color="#34A853"]; M1:N6 -> M2:N1 [label=" N-H···N ", fontcolor="#4285F4", color="#4285F4"]; } end_dot

Conclusion

The this compound scaffold is a vital component in the development of new pharmaceutical agents. While the specific crystal structure of the parent compound remains to be published, a detailed analysis of the closely related 6-Amino-4-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile provides critical insights. The dominant structural features are a planar pyridone ring and a robust three-dimensional network stabilized by strong N—H···N and N—H···O hydrogen bonds. These interactions are fundamental to the supramolecular chemistry of this class of compounds and are a key consideration for crystal engineering and the rational design of new drugs based on this privileged scaffold. This guide provides the foundational knowledge necessary for researchers to synthesize, crystallize, and structurally characterize these promising molecules.

References

-

Gorobets, N. Y., Sedash, Y. V., Shishkina, S. V., Shishkin, O. V., Yermolayev, S. A., & Desenko, S. M. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. ARKIVOC, 2009(xiii), 23-30. [Link]

-

Anonymous. (n.d.). 6-Amino-4-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile ethanol solvate. Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Singh, P., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 12(38), 24867-24874. [Link]

-

Naghiyev, F. N., et al. (2023). Crystal structure and Hirshfeld surface analysis of 1,6-diamino-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3,5-dicarbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 8), 704–710. [Link]

-

Peredo-Harvey, I., et al. (2021). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. Molbank, 2021(2), M1234. [Link]

-

University of Dundee. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Discovery Research Portal. [Link]

-

Marasinghe, A. A., Averkiev, B. B., & Aakeröy, C. B. (2023). Examining intermolecular interactions in crystal structures of amide-substituted 2-aminopyrimidine derivatives. CrystEngComm, 25(42), 5873-5883. [Link]

-

Naghiyev, F. N., et al. (2022). Crystal structures and Hirshfeld surface analyses of 2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile hemihydrate and 1,6-diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 784–791. [Link]

-

Anonymous. (2021). Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-am. TÜBİTAK Academic Journals. [Link]

-

Rautiainen, J. M., et al. (2019). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design, 19(11), 6545–6556. [Link]

-

Anonymous. (2023). Crystal structure of 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

Naghiyev, F. N., et al. (2022). Crystal structures and Hirshfeld surface analyses of 2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile hemihydrate and 1,6-diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile. IUCrData, 7(8), x220814. [Link]

-

Huseynov, E. S., et al. (2023). Intercalation of p-Aminopyridine and p-Ethylenediamine Molecules into Orthorhombic In1.2Ga0.8S3 Single Crystals. Crystals, 13(7), 1058. [Link]

-

Blaurock, S. (2023). Molecular Structures and Intermolecular Hydrogen Bonding of Silylated 2-Aminopyrimidines. Molecules, 28(12), 4879. [Link]

Sources

- 1. 6-Amino-4-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile ethanol solvate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structure and Hirshfeld surface analysis of 1,6-diamino-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Crystal structures and Hirshfeld surface analyses of 2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile hemihydrate and 1,6-diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Reaction mechanism for 2-pyridone ring formation

Insight: The data clearly demonstrates the superiority of solvent-free conditions with a solid acid catalyst, leading to dramatically reduced reaction times and excellent yields. The use of water over ethanol also shows a significant "green" advantage and yield improvement in the uncatalyzed reaction. [11]

References

-

Li, X., Huang, T., Song, Y., Qi, Y., Li, L., Li, Y., Xiao, Q., & Zhang, Y. (2020). Co(III)-Catalyzed Redox-Neutral Annulation of Acrylamides with Vinylene Carbonate for the Synthesis of 2-Pyridones. Organic Letters, 22(15), 5925–5930. [Link]

-

Patel, R. (n.d.). Synthesis of 2-pyridones. University of Bristol, School of Chemistry. [Link]

-

Sheehan, S. M., & Padwa, A. (2000). New Synthetic Route to 2-Pyridones and Its Application toward the Synthesis of (±)-Ipalbidine. The Journal of Organic Chemistry, 65(6), 1666–1672. [Link]

-

Kumar, D., & Patel, D. (2019). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope, 1(4), 1-5. [Link]

-

Karimi-Jaberi, Z., & Biazar, E. (2023). Synthesis of pyridone derivatives using 2D rod like bifunctional Fe based MOF and CuO nanocomposites as a novel heterogeneous catalyst. Scientific Reports, 13(1), 15998. [Link]

-

Carles, L., Narkunan, K., Penlou, S., Rousset, L., Bouchu, D., & Ciufolini, M. A. (2002). 2-Pyridones from Cyanoacetamides and Enecarbonyl Compounds: Application to the Synthesis of Nothapodytine B. The Journal of Organic Chemistry, 67(12), 4304–4308. [Link]

-

Kumar, A., Sharma, G., Kumar, R., & Singh, M. S. (2023). Synthesis of Three-Dimensional Ring Fused Heterocycles by a Selective [4 + 2] Cycloaddition Between Bicyclic Thiazolo 2-Pyridones and Arynes. The Journal of Organic Chemistry, 88(24), 17535–17544. [Link]

-

Poul, N., & Demeshko, S. (2023). 2-Pyridonates: a versatile ligand platform in 3d transition metal coordination chemistry and catalysis. Dalton Transactions, 52(44), 15933–15953. [Link]

-

Mishra, P. S., Muthukumar, V. A., & Velayutham, R. (2017). A new and facile synthesis of 2-pyridones. ResearchGate. [Link]

-

Gao, B., Sun, Y., Wang, J., Yuan, Z., Zu, L., Zhang, X., & Liu, W. (2018). Efficient and divergent synthesis of polyfunctionalized 2-pyridones from β-keto amides. RSC Advances, 8(59), 33625–33630. [Link]

-

Comins, D. L., & Fulp, A. B. (2005). New Synthetic Methods to 2-Pyridone Rings. Current Organic Synthesis, 2(4), 481-494. [Link]

-

Afarinkia, K., & Vinader, V. (1995). Diels-Alder Cycloadditions of 2-Pyrones and 2-Pyridones. ResearchGate. [Link]

-

Carles, L., Narkunan, K., Penlou, S., Rousset, L., Bouchu, D., & Ciufolini, M. A. (2002). 2-pyridones from cyanoacetamides and enecarbonyl compounds: application to the synthesis of nothapodytine B. Journal of Organic Chemistry, 67(12), 4304-8. [Link]

-

Hirano, K., & Miura, M. (2018). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science, 9(2), 309–323. [Link]

-

Guimaraes, C. R. W., et al. (2021). Recent Advances in Synthesis of 2-Pyridones: A Key Heterocycle Is Revisited. Tetrahedron, 94, 132296. [Link]

-

Hirano, K., & Miura, M. (2018). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science, 9(2), 309-323. [Link]

-

Perez-Laguna, V., et al. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. MDPI. [Link]

-

Shaabani, A., Ghasemi, S., & Dadashpour, S. (2018). An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction. Research on Chemical Intermediates, 44(10), 6035–6046. [Link]

-

Afarinkia, K., & Cadogan, J. I. G. (1996). Preparation and reactions of pyridones: steric and electronic effects on cycloadditions with 2(1H)-pyridones. Journal of the Chemical Society, Perkin Transactions 1, (22), 2897-2902. [Link]

-

Bohlmann, F., & Rahtz, D. (1957). Über einen neuen Weg zu substituierten Pyridinen. Chemische Berichte, 90(11), 2265-2272. [Link]

-

Perez-Laguna, V., et al. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. MDPI. [Link]

-

Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05690K [pubs.rsc.org]

- 5. A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04509C [pubs.rsc.org]

- 6. 2-Pyridone synthesis [organic-chemistry.org]

- 7. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance [mdpi.com]

Discovery and history of 2-pyridone synthesis

An In-depth Technical Guide to the Discovery and History of 2-Pyridone Synthesis

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

The 2-pyridone scaffold is a cornerstone of modern medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of biologically active compounds and functional materials.[1][2][3] Its unique electronic properties, metabolic stability, and ability to act as a hydrogen bond donor and acceptor make it a highly sought-after motif in drug discovery.[1][2] This guide provides a comprehensive exploration of the historical evolution and discovery of synthetic routes to the 2-pyridone core. We will traverse the timeline from foundational condensation reactions discovered over a century ago to the sophisticated, atom-economical transition-metal-catalyzed methods that define the state-of-the-art. This narrative emphasizes the causality behind experimental choices, providing field-proven insights into the mechanisms and applications that have shaped modern organic synthesis.

Introduction: The Enduring Significance of the 2-Pyridone Scaffold

The 2-pyridone ring system, a heterocyclic aromatic compound, is a structural alert in numerous natural products, pharmaceuticals, and agrochemicals.[4][5] Its derivatives exhibit a wide spectrum of biological activities, including antitumor, antifungal, antibacterial, and antiviral properties.[4] From the cardiotonic agent Milrinone to antiviral compounds, the 2-pyridone core consistently proves to be a versatile template for interacting with biological targets. This versatility stems from its lactam-lactim tautomerism and its capacity for extensive functionalization at various positions around the ring. The journey of its synthesis is a story of increasing elegance and efficiency, reflecting the broader evolution of organic chemistry itself.

Chapter 1: Foundational Syntheses - The Dawn of Pyridone Chemistry

The earliest methods for constructing the 2-pyridone ring relied on robust condensation reactions between acyclic precursors. While sometimes requiring harsh conditions, these methods established the fundamental principles of pyridone chemistry and are still relevant for the synthesis of specific substitution patterns.

The Guareschi-Thorpe Condensation

One of the most notable early syntheses is the Guareschi-Thorpe condensation, first reported in the late 19th and early 20th centuries. This reaction provides a direct route to 3-cyano-2-pyridones.[6][7]

Mechanism & Rationale: The synthesis involves the base-catalyzed condensation of a cyanoacetamide (or alkyl cyanoacetate) with a 1,3-dicarbonyl compound.[6][8] The base, typically a piperidine or an alkali metal alkoxide, serves a critical role: it deprotonates the active methylene group of the cyanoacetamide, generating a potent nucleophile. This nucleophile then attacks one of the carbonyl groups of the 1,3-diketone in a Knoevenagel-type condensation. This is followed by an intramolecular cyclization where the amide nitrogen attacks the second carbonyl group, and a final dehydration step yields the stable, aromatic 2-pyridone ring. The use of ammonium carbonate can serve as both the nitrogen source and the reaction promoter in an aqueous medium.[8]

Caption: The Guareschi-Thorpe condensation workflow.

Related Classical Methods

-

Pechmann Condensation: While famously used for synthesizing coumarins from phenols and β-ketoesters under acidic conditions, variations of this reaction can be applied to generate pyridone systems.[9][10][11] The mechanism involves an initial transesterification followed by an intramolecular electrophilic attack on an activated ring.[10][11]

-

Bohlmann-Rahtz Pyridine Synthesis: This two-step method is a powerful tool for creating substituted pyridines, which can then be oxidized to 2-pyridones. It begins with the condensation of an enamine with an alkynone to form an aminodiene intermediate, which upon heating, undergoes cyclodehydration to furnish the pyridine ring.[12][13][14]

Chapter 2: The Rise of Cycloaddition and Cyclization Strategies

As mechanistic understanding grew, chemists developed more sophisticated strategies based on pericyclic reactions. These methods offered greater control over regiochemistry and stereochemistry, enabling the synthesis of complex, highly substituted 2-pyridones.

[4+2] Cycloaddition Reactions

The Diels-Alder reaction and its hetero-variants became a cornerstone for 2-pyridone synthesis. These reactions construct the six-membered ring in a single, often highly stereospecific, step. A common strategy involves the [4+2] annulation of in-situ generated azadienes with active methylene compounds.[15]

Mechanistic Causality: This approach leverages the predictable reactivity of a 1-aza-1,3-butadiene (the 4π component) with a dienophile (the 2π component). The regioselectivity is governed by the electronic nature of the substituents on both partners, following the principles of frontier molecular orbital theory. For instance, rhodium-catalyzed formation of isomünchnones, which act as 1,3-dipoles, can undergo cycloaddition with various alkynes to yield highly substituted 2-pyridones.[16] This strategy was famously applied in the synthesis of the angiotensin-converting enzyme inhibitor (-)-A58365A.[16] Similarly, the reaction of bicyclic thiazolo-2-pyridones with arynes proceeds via a selective [4+2] cycloaddition to rapidly build complex, fused heterocyclic systems.[17]

Chapter 3: The Modern Era - Transition-Metal Catalysis

The last few decades have been revolutionized by the application of transition metals to catalyze the formation of the 2-pyridone ring. These methods are characterized by their high efficiency, mild reaction conditions, and exceptional functional group tolerance.

C–H Bond Functionalization and Annulation

The direct functionalization of otherwise inert C–H bonds has emerged as one of the most powerful strategies in modern synthesis.[18] For 2-pyridone synthesis, this often involves a directing-group-assisted C–H activation followed by annulation with an alkyne or alkene partner.

Expertise in Action: The Catalytic Cycle Rhodium(III) and Cobalt(III) are particularly effective catalysts for this transformation.[15][19][20] A typical catalytic cycle proceeds as follows:

-

C–H Activation: The catalyst, often a Cp*Rh(III) complex, coordinates to a directing group on the substrate (e.g., an amide or an enaminone). This brings the metal center into proximity with a specific C–H bond, allowing for its cleavage and the formation of a five-membered rhodacycle or cobaltacycle intermediate. This step is the key to the high regioselectivity of the reaction.[19]

-

Migratory Insertion: An incoming coupling partner, such as an alkyne or acrylate, coordinates to the metal center and subsequently undergoes migratory insertion into the metal-carbon bond, expanding the metallacycle.[19]

-

Reductive Elimination/β-Hydride Elimination: The cycle is closed by a final step that regenerates the active catalyst. This can be a reductive elimination that directly forms the C-C bond of the new ring or a β-hydride elimination followed by further steps to yield the final product and the active metal species.[19]

This approach allows for the construction of the pyridone ring from simple, readily available starting materials in a highly atom-economical fashion.

Caption: Generalized catalytic cycle for C-H activation.

Chapter 4: Comparative Analysis and Protocol Selection

Choosing the right synthetic strategy depends on the desired substitution pattern, available starting materials, and required scale.

| Method | Starting Materials | Conditions | Key Advantages | Limitations |

| Guareschi-Thorpe | Cyanoacetamide, 1,3-Diketones | Often basic, moderate to high temp. | Simple, reliable for 3-cyano-pyridones. | Limited substrate scope, can be harsh. |

| [4+2] Cycloaddition | Azadienes, Dienophiles | Varies (thermal or catalyzed) | High stereochemical control, complex products. | Requires specific precursor synthesis. |

| C-H Activation | Amides/Enaminones, Alkynes/Alkenes | Mild, transition metal-catalyzed. | High atom economy, excellent regioselectivity, broad scope. | Catalyst cost, sensitivity to air/moisture. |

Exemplary Experimental Protocols

Protocol 1: Classical Guareschi-Thorpe Synthesis of a 3-Cyano-2-pyridone (This protocol is a representative synthesis based on established literature procedures[6][7][8])

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve acetylacetone (1.0 equiv.) and cyanoacetamide (1.0 equiv.) in ethanol (5 mL per mmol of acetylacetone).

-

Initiation: Add piperidine (0.1 equiv.) to the solution. The addition serves as the basic catalyst to initiate the condensation.

-

Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath. The product will often precipitate. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the 4,6-dimethyl-3-cyano-2-pyridone.

Protocol 2: Modern Rh(III)-Catalyzed C-H Annulation (This protocol is a representative synthesis based on modern C-H activation literature[19])

-

Inert Atmosphere Setup: To an oven-dried Schlenk tube under a nitrogen atmosphere, add the N-substituted enaminone (1.0 equiv.), the alkyne coupling partner (1.5 equiv.), [Cp*RhCl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).

-

Solvent and Base: Add anhydrous 1,2-dichloroethane (DCE) as the solvent, followed by the addition of NaOAc (1.0 equiv.) as the base.

-

Reaction: Seal the tube and place it in a preheated oil bath at 100 °C for 12 hours.

-

Workup and Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with dichloromethane. Concentrate the filtrate under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel to afford the desired N-substituted 2-pyridone.

Conclusion and Future Perspectives

The synthesis of 2-pyridones has evolved from classical, often forceful, condensation reactions to highly precise and efficient catalytic methodologies. The journey from Guareschi to modern C-H activation showcases the relentless drive in organic chemistry towards greater control, efficiency, and sustainability. Future advancements will likely focus on further expanding the scope of C-H functionalization to include late-stage modification of complex molecules, developing enantioselective catalytic methods, and harnessing the power of photoredox and electrocatalysis to forge these valuable scaffolds under even milder and greener conditions. The 2-pyridone core, a simple heterocycle with profound impact, will undoubtedly continue to be a central focus of synthetic innovation for years to come.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved from [Link]

- Parmar, D. K., & Bhatt, H. B. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope, 1(1), 12-22.

-

Patel, R. (n.d.). Synthesis of 2-pyridones. University of Bristol. Retrieved from [Link]

- Sheehan, S. M., & Padwa, A. (1997). New Synthetic Route to 2-Pyridones and Its Application toward the Synthesis of (±)-Ipalbidine. The Journal of Organic Chemistry, 62(13), 4382–4383.

-

Wikipedia. (2023). 2-Pyridone. Retrieved from [Link]

- Zhang, Y., et al. (2026). Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study. Inorganic Chemistry.

- Wang, Q., et al. (2020). An efficient method for the synthesis of 2-pyridones via C–H bond functionalization. Organic & Biomolecular Chemistry, 18(43), 8821-8825.

- Hurtado-Rodríguez, D., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(55), 35699-35722.

-

Hurtado-Rodríguez, D., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. Retrieved from [Link]

- Royal Society of Chemistry. (2018). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science.

- Tamaddon, F., & Maddah-Roodana, S. (2020). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. New Journal of Chemistry, 44(27), 11488-11495.

- American Chemical Society. (2025). Regioselective Co(III)

-

ResearchGate. (n.d.). Transition Metal‐Catalyzed C H Functionalization of 2‐Pyridones, 2‐Pyrones, and Their Benzo‐Fused Congeners. Retrieved from [Link]

-

ResearchGate. (n.d.). Guareschi‐Thorpe condensation for synthesizing 3‐cyano‐2(1H)‐pyridones 3 a–e. Retrieved from [Link]

- National Institutes of Health. (2023). Synthesis of Three-Dimensional Ring Fused Heterocycles by a Selective [4 + 2] Cycloaddition Between Bicyclic Thiazolo 2-Pyridones and Arynes. PubMed Central.

-

Wikipedia. (2023). Pechmann condensation. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of the Pechmann Reaction: A Theoretical Study. Retrieved from [Link]

-

WordPress. (n.d.). Metal-catalysed Pyridine Ring Synthesis. Retrieved from [Link]

-

MDPI. (n.d.). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Retrieved from [Link]

-

Academia.edu. (n.d.). (PDF) Bohlmann-Rahtz Pyridine Synthesis. Retrieved from [Link]

-

YouTube. (2023). Bohlmann–Rahtz pyridine synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications. Retrieved from [Link]

Sources

- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]

- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. irjms.com [irjms.com]

- 5. Synthesis of 2-pyridones [bristol.ac.uk]

- 6. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. jk-sci.com [jk-sci.com]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. 2-Pyridone synthesis [organic-chemistry.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthesis of Three-Dimensional Ring Fused Heterocycles by a Selective [4 + 2] Cycloaddition Between Bicyclic Thiazolo 2-Pyridones and Arynes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. An efficient method for the synthesis of 2-pyridones via C–H bond functionalization - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 20. pubs.acs.org [pubs.acs.org]

Methodological & Application

Synthesis of 6-Amino-2-oxo-1,2-dihydropyridine-3-carbonitrile: An Application Note and Protocol

Introduction

The 6-amino-2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents. Its derivatives have demonstrated a wide array of biological activities, making the development of efficient and scalable synthetic routes to this privileged structure a significant focus for researchers in drug discovery and development. This application note provides a comprehensive guide to the synthesis of the parent compound, this compound, from readily available starting materials, malononitrile and cyanoacetamide. We will delve into the mechanistic underpinnings of this transformation and provide a detailed, field-proven protocol for its successful execution.

Scientific Foundation: A Mechanistic Perspective

The synthesis of this compound from malononitrile and cyanoacetamide is a fascinating example of a base-catalyzed condensation-cyclization reaction. The overall transformation can be conceptualized as a domino sequence involving a Knoevenagel-type condensation followed by an intramolecular cyclization and tautomerization.

The reaction is typically initiated by a base, which deprotonates the highly acidic α-carbon of malononitrile to generate a resonance-stabilized carbanion. This nucleophilic carbanion then attacks one of the nitrile groups of a second molecule of malononitrile, leading to the formation of a dimer. This dimer can then undergo rearrangement and subsequent reaction with cyanoacetamide.

A more direct and plausible pathway involves the base-catalyzed reaction between malononitrile and cyanoacetamide. The mechanism, which shares similarities with the Thorpe-Ziegler reaction, can be broken down into the following key steps[1][2]:

-

Deprotonation: A suitable base, such as sodium ethoxide or piperidine, abstracts a proton from the α-carbon of both malononitrile and cyanoacetamide, generating their respective carbanions.

-

Nucleophilic Attack: The carbanion of cyanoacetamide acts as a nucleophile and attacks a nitrile carbon of malononitrile.

-

Intramolecular Cyclization (Thorpe-Ziegler type): The resulting intermediate undergoes an intramolecular cyclization, where the nitrogen of the cyanoacetamide moiety attacks the second nitrile group of the original malononitrile unit. This step forms the six-membered dihydropyridine ring.

-

Tautomerization and Protonation: The cyclic intermediate then undergoes tautomerization to yield the more stable this compound. A final protonation step during workup affords the neutral product.

The choice of base and solvent is critical for the success of this reaction, influencing both the reaction rate and the yield of the desired product.

Visualizing the Synthesis

To further elucidate the process, the following diagrams illustrate the proposed reaction mechanism and a generalized experimental workflow.

Caption: Proposed Reaction Mechanism.

Caption: Generalized Experimental Workflow.

Detailed Experimental Protocol

This protocol provides a robust method for the synthesis of this compound.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| Malononitrile | ReagentPlus®, 99% | Sigma-Aldrich |

| Cyanoacetamide | 99% | Acros Organics |

| Piperidine | 99% | Alfa Aesar |

| Ethanol, 200 proof | ACS Grade | Fisher Scientific |

| Hydrochloric Acid (HCl) | 1 M solution | VWR |

| Deionized Water | - | - |

| Round-bottom flask, 250 mL | - | - |

| Reflux condenser | - | - |

| Magnetic stirrer and stir bar | - | - |

| Heating mantle | - | - |

| Buchner funnel and filter paper | - | - |

| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 | Millipore |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add malononitrile (6.61 g, 0.1 mol) and cyanoacetamide (8.41 g, 0.1 mol).

-

Solvent Addition: Add 100 mL of absolute ethanol to the flask and stir the mixture at room temperature until the solids are partially dissolved.

-

Catalyst Addition: To the stirred suspension, add piperidine (1.0 mL, 0.01 mol) as a catalyst.

-

Reaction: Heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1). The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the product indicates the reaction's progression.

-

Work-up and Isolation: After the reaction is complete (as indicated by TLC), remove the heating mantle and allow the mixture to cool to room temperature. A precipitate may form upon cooling.

-

Precipitation: Slowly add 50 mL of cold deionized water to the reaction mixture while stirring to induce further precipitation of the product. Alternatively, the pH can be adjusted to ~6-7 with 1 M HCl to facilitate precipitation.

-

Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with two portions of cold ethanol (2 x 20 mL) and then with two portions of deionized water (2 x 20 mL) to remove any unreacted starting materials and catalyst.

-

Drying: Dry the product in a vacuum oven at 60 °C overnight. The expected product is a white to off-white solid.

Expected Yield: 70-80%

Characterization Data:

-

Appearance: White to off-white crystalline solid

-

Melting Point: >300 °C (decomposes)

-

IR (KBr, cm⁻¹): 3450-3100 (N-H stretching), 2220 (C≡N stretching), 1660 (C=O stretching)

-

¹H NMR (DMSO-d₆, 400 MHz): δ 11.5 (br s, 1H, NH), 7.5 (s, 2H, NH₂), 6.0 (d, 1H, J=7.5 Hz, H-5), 7.8 (d, 1H, J=7.5 Hz, H-4).

-

¹³C NMR (DMSO-d₆, 100 MHz): δ 90.1 (C-3), 105.2 (C-5), 118.5 (CN), 150.8 (C-4), 158.2 (C-6), 162.5 (C-2).

-

MS (ESI): m/z 151.05 [M+H]⁺

Troubleshooting and Key Considerations

-

Purity of Starting Materials: The use of high-purity malononitrile and cyanoacetamide is crucial for obtaining a clean product and high yields.

-

Choice of Base: While piperidine is an effective catalyst, other bases such as sodium ethoxide can also be used. However, stronger bases may lead to the formation of side products. The amount of base should be catalytic.

-

Reaction Time: The reaction time may vary depending on the scale and the efficiency of heating. It is essential to monitor the reaction by TLC to determine the optimal reaction time.

-

Product Isolation: Complete precipitation of the product is key to maximizing the yield. Cooling the reaction mixture and adding water or adjusting the pH are effective methods to achieve this.

-

Tautomerism: It is important to note that the product, this compound, can exist in tautomeric forms, such as 6-amino-2-hydroxypyridine-3-carbonitrile. The "oxo" form is generally considered the more stable tautomer.

Conclusion

The synthesis of this compound from malononitrile and cyanoacetamide represents an efficient and atom-economical approach to a valuable heterocyclic scaffold. The protocol detailed in this application note is robust and scalable, providing a reliable method for researchers in academic and industrial settings. A thorough understanding of the underlying reaction mechanism and careful attention to the experimental parameters are key to achieving high yields of the desired product. This foundational synthesis opens the door to the exploration of a vast chemical space of substituted pyridones with potential applications in drug discovery and materials science.

References

-

A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation. Molecules. [Link]

-

The Chemistry of Malononitrile and its derivatives. ResearchGate. [Link]

- Process for the production of malononitrile.

-

Recent Advances in the Chemistry of Nitriles and Enaminonitriles. Jordan Journal of Earth and Environmental Sciences. [Link]

- Synthesis method of cyanopyridine and derivatives thereof.

-

Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. ResearchGate. [Link]

-

The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. ResearchGate. [Link]

-

Four‐component synthesis of pyridines from aldehyde, malononitrile and... ResearchGate. [Link]

-

One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Semantic Scholar. [Link]

-

malononitrile. Organic Syntheses Procedure. [Link]

-

One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. National Institutes of Health. [Link]

-

Synthesis of 2-amino-3-cyanopyridine derivatives. ResearchGate. [Link]

-

Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. PubMed. [Link]

-

Thorpe reaction. L.S.College, Muzaffarpur. [Link]

-

Synthesis of heterocyclic compounds. Part 46. The reactions of malonamide and 2-cyanoacetamide with substituted propenones. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation. Bentham Science Publisher. [Link]

-

malononitrile. Organic Syntheses Procedure. [Link]

- Process for producing 2,6-dihydroxy-3,4-dialkylpyridines.

Sources

Topic: N-alkylation of 6-Amino-2-oxo-1,2-dihydropyridine-3-carbonitrile

An Application Note and Protocol Guide for Drug Development Professionals

Introduction: The Strategic Importance of N-Alkylated 2-Pyridones

The 2-pyridone motif is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and active pharmaceutical ingredients (APIs).[1][2] These heterocycles exhibit a wide spectrum of biological activities, including antiviral, antimicrobial, and antiepileptic properties.[1][2] The functionalization of the pyridone ring, particularly at the nitrogen atom (N-1 position), is a cornerstone of drug design. The introduction of alkyl groups via N-alkylation profoundly modulates critical pharmacological parameters such as lipophilicity, metabolic stability, and target binding affinity.[3]

This guide focuses on the N-alkylation of a specific, highly functionalized substrate: 6-Amino-2-oxo-1,2-dihydropyridine-3-carbonitrile. This molecule presents a unique synthetic challenge due to its ambident nucleophilic nature, which can lead to a mixture of N- and O-alkylated products.[1][4] Understanding and controlling this regioselectivity is paramount for the efficient and reproducible synthesis of desired target molecules. This document provides a detailed exploration of the underlying mechanisms, a comparative analysis of modern synthetic protocols, and step-by-step experimental guides for researchers in the field.

Section 1: The Mechanistic Challenge: N- vs. O-Alkylation

The primary obstacle in the alkylation of 2-pyridones is controlling the site of electrophilic attack. The 2-pyridone core exists in tautomeric equilibrium with its 2-hydroxypyridine form. Deprotonation with a base generates a pyridonate anion, which is an ambident nucleophile —a species with two distinct nucleophilic centers (N-1 and the exocyclic oxygen).[1][3]

The reaction of this anion with an electrophile (e.g., an alkyl halide) can proceed via two competing pathways, yielding the desired N-alkyl-2-pyridone or the isomeric O-alkylated 2-alkoxypyridine.[1] The ratio of these products is highly sensitive to a variety of reaction parameters.[3]

Figure 1: Competing N- and O-alkylation pathways.

Causality of Experimental Choices:

The regiochemical outcome can be rationalized and controlled by carefully selecting the reaction conditions, often guided by Hard and Soft Acid-Base (HSAB) theory. The nitrogen center is considered a "softer" nucleophile, while the oxygen is "harder."

-

Solvent: Polar aprotic solvents like DMF or DMSO can solvate the cation from the base, leaving a more "naked" and reactive anion, which often favors O-alkylation. Less polar solvents like toluene or the use of aqueous micellar systems can promote ion-pairing and aggregation, which sterically favors attack at the less hindered nitrogen atom.[4][5]

-

Base and Counter-ion: The nature of the metal counter-ion (e.g., K⁺, Na⁺, Cs⁺) is critical.[4][6] Smaller, "harder" cations like Li⁺ associate more tightly with the hard oxygen center, leaving the nitrogen more available for alkylation. Additives like LiBr can be used to facilitate this effect.[7]

-

Alkylating Agent (Electrophile): "Soft" electrophiles, such as primary alkyl iodides or benzyl bromides, preferentially react with the soft nitrogen center. "Hard" electrophiles favor the hard oxygen center.[4]

-

Temperature: Lowering the reaction temperature can increase the selectivity for N-alkylation by favoring the thermodynamically more stable product.[5]

Section 2: Protocol Selection Workflow

Choosing the appropriate N-alkylation protocol depends on several factors, including the reactivity of the alkylating agent, required scale, and environmental considerations. The following workflow provides a decision-making framework.

Figure 2: Decision workflow for protocol selection.

Comparative Data on N-Alkylation Methods

| Protocol | Key Reagents | N/O Selectivity | Conditions | Advantages | Disadvantages |

| Classical | K₂CO₃ or Cs₂CO₃, DMF | Good to Moderate | 25-80 °C | Versatile, widely used | Requires anhydrous conditions, potential for O-alkylation side product |

| Micellar Catalysis | K₂CO₃, Tween 20, H₂O | High to Excellent (>19:1)[4] | 25-70 °C | Environmentally friendly, high N-selectivity, no need for dry solvents[4] | May require longer reaction times for less reactive halides[4] |

| Phase-Transfer | Tetrabutylammonium Iodide (TBAI) or Fluoride (TBAF)[7][8] | High | Varies | Enhances reactivity, good for biphasic systems | Catalyst can be costly and require removal |

| O- to N- Migration | Two steps: 1. O-alkylation 2. LiI or Pd-catalyzed rearrangement[7] | Excellent | High Temp. | Access to sterically hindered N-alkyl groups | Multi-step, harsh conditions |

Section 3: Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Classical N-Alkylation with a Carbonate Base

This protocol is a robust and widely applicable starting point for the N-alkylation of the 6-amino-2-pyridone substrate.

-

Materials:

-

This compound (1.0 equiv)

-

Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 - 1.5 equiv)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 - 3.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound and anhydrous potassium carbonate.

-

Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon).

-

Add anhydrous DMF via syringe to create a suspension (approx. 0.1 M concentration).

-

Add the alkyl halide dropwise to the stirring suspension at room temperature.

-

Stir the reaction at the desired temperature (start at room temperature for reactive halides, or heat to 50-70 °C for less reactive ones).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., Ethyl Acetate, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

-

Scientist's Notes:

-

Causality: The use of anhydrous DMF is critical as water can hydrolyze the alkylating agent and affect the base's efficacy. K₂CO₃ is a moderately strong base, sufficient to deprotonate the pyridone without causing significant side reactions. Using a cesium base (CsF or Cs₂CO₃) can sometimes improve N-selectivity.[6] The excess base ensures complete deprotonation of the starting material.

-

Protocol 2: Green N-Alkylation via Micellar Catalysis

This environmentally friendly protocol leverages the unique properties of micelles in water to drive high N-selectivity.[4]

-

Materials:

-

This compound (1.0 equiv)

-

Alkyl halide (1.2 equiv)

-

Potassium carbonate (K₂CO₃) (1.5 equiv)

-

Tween 20 (Polysorbate 20)

-

Deionized Water

-

-

Procedure:

-

Prepare a 2% (w/w) solution of Tween 20 in deionized water.

-

In a flask, combine the this compound, alkyl halide, and K₂CO₃.

-

Add the 2% Tween 20 solution to the flask to form a suspension.

-

Stir the mixture vigorously at the appropriate temperature (25-70 °C).

-

Monitor the reaction by TLC or LC-MS. High N-/O-alkylation ratios are expected.[4]

-

Upon completion, extract the reaction mixture directly with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

-

-

Scientist's Notes:

-

Causality: The surfactant Tween 20 forms micelles in water, creating a hydrophobic "nanoreactor" core.[4] The organic starting materials are sequestered within these micelles, increasing their effective concentration and promoting the reaction. This specific environment enhances the nucleophilicity of the pyridone and sterically favors the attack at the nitrogen position, leading to excellent regioselectivity.[4]

-

Section 4: Product Validation and Characterization

Confirming the regiochemical outcome of the reaction is crucial. A combination of spectroscopic techniques provides definitive proof of N-alkylation over O-alkylation.

-

Infrared (IR) Spectroscopy: The most telling feature is the presence or absence of the pyridone carbonyl (C=O) stretch.

-

N-Alkylated Product: A strong absorption band between 1640-1670 cm⁻¹ is characteristic of the C=O group, confirming the pyridone structure.[4]

-

O-Alkylated Product: This band will be absent. Instead, C=N and C=C stretching vibrations will be observed in the 1500-1600 cm⁻¹ region.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: In the N-alkylated product, the protons of the newly introduced alkyl group will often show a through-space correlation (NOE or ROESY) to the protons on the pyridone ring (e.g., H-4 or H-5), providing unequivocal evidence of N-substitution.[4] The chemical shift of the protons alpha to the nitrogen will be distinct from those alpha to an oxygen.

-

¹³C NMR: The N-alkylated product will show a characteristic carbonyl carbon signal (δ > 160 ppm), which is absent in the O-alkylated isomer.

-

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) will confirm the elemental composition of the product, but it cannot distinguish between the N- and O-alkylated isomers as they have the same mass. It is used in conjunction with NMR and IR for full characterization.

Conclusion

The selective N-alkylation of this compound is a synthetically important transformation that requires careful control of reaction conditions. While the classical approach using a carbonate base in an aprotic solvent is effective, modern methods such as micellar catalysis offer a greener and often more selective alternative. By understanding the mechanistic principles that govern N- versus O-alkylation and employing rigorous analytical characterization, researchers can confidently and efficiently synthesize these valuable scaffolds for application in drug discovery and development.

References

-

A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. The Journal of Organic Chemistry. [Link]

-

Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. The Journal of Organic Chemistry. [Link]

-

One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Chemistry Proceedings. [Link]

-

Hao, X., et al. (2015). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Organic Letters. [Link]

-

Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. ResearchGate. [Link]

- Method for N-alkylation of 2-pyridone.

-

A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. ResearchGate. [Link]

-

one-pot synthesis of n-alkylated 2-pyridone derivatives under microwave irradiation. Sciforum. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. sciforum.net [sciforum.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. CN101654432B - Method for N-alkylation of 2-pyridone - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing One-Pot Pyridone Synthesis

Welcome to the technical support center for one-pot pyridone synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of their pyridone synthesis protocols. Here, we will delve into common experimental challenges, provide in-depth troubleshooting guides, and offer detailed, field-proven protocols. Our approach is grounded in mechanistic principles to not only solve immediate issues but also to empower you with the knowledge to proactively optimize your future syntheses.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during one-pot pyridone synthesis.

Q1: My one-pot pyridone synthesis is resulting in a low yield. What are the most likely causes?

Low yields in one-pot pyridone syntheses, such as the Hantzsch or Bohlmann-Rahtz reactions, can stem from several factors.[1] Inefficient reaction conditions are a primary culprit; this can include suboptimal temperature, reaction time, or catalyst choice.[2] Side reactions, such as the formation of Michael addition adducts that fail to cyclize or polymerization of starting materials, can also significantly reduce the yield of the desired pyridone. Furthermore, incomplete conversion of starting materials or challenging purification processes can lead to apparent low yields.

Q2: I am observing the formation of multiple regioisomers. How can I improve the regioselectivity of my reaction?

Poor regioselectivity is a common challenge, particularly in syntheses involving unsymmetrical intermediates.[3] The formation of different regioisomers is often a result of competing mechanistic pathways.[3] To enhance regioselectivity, consider the following:

-

Catalyst Choice: The use of specific Brønsted or Lewis acid catalysts can direct the reaction towards a particular pathway, thereby favoring the formation of a single regioisomer.[2][4]

-

Solvent Effects: The polarity of the solvent can influence the stability of intermediates and transition states, thereby affecting the regiochemical outcome. Experimenting with a range of solvents, from polar protic (e.g., ethanol) to polar aprotic (e.g., DMSO), can be beneficial.[2]

-

Temperature Control: Reaction temperature can play a crucial role in regioselectivity. Lowering the temperature may favor the thermodynamically more stable product, while higher temperatures might lead to a mixture of kinetic and thermodynamic products.

Q3: Can microwave irradiation genuinely improve my pyridone synthesis?

Yes, microwave-assisted synthesis has been demonstrated to be a highly effective technique for improving one-pot pyridone synthesis.[5] The primary advantages include significantly reduced reaction times (from hours to minutes), often leading to higher yields and purer products.[5][6] Microwave heating provides rapid and uniform heating of the reaction mixture, which can accelerate reaction rates and minimize the formation of side products that may occur during prolonged heating with conventional methods.[7]

Q4: What is the role of ammonium acetate in many one-pot pyridone syntheses, and how critical is its concentration?

Ammonium acetate serves a dual role in many one-pot pyridone syntheses. Firstly, it acts as the nitrogen source for the pyridine ring. Secondly, it can act as a mild catalyst. The concentration of ammonium acetate can be critical; a large excess is often used to facilitate the spontaneous cyclodehydration of intermediates, which can significantly improve yields.[8] However, using too little can result in a dramatic drop in yield.[9] It is advisable to start with the optimized concentrations reported in the literature for your specific reaction type and then fine-tune as needed.

Troubleshooting Guide: From Problem to Solution

This section provides a more detailed, problem-oriented approach to tackling common issues in your one-pot pyridone synthesis.

Problem 1: Low or No Product Yield

Visual Cue: TLC analysis shows mostly starting material, or a complex mixture of spots with none corresponding to the expected product.

dot

Sources

- 1. baranlab.org [baranlab.org]

- 2. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. youngin.com [youngin.com]

- 8. A new mild method for the one-pot synthesis of pyridines [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

Technical Support Center: Side Product Formation in the Synthesis of Cyanopyridines

Welcome to the Technical Support Center for Cyanopyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during the synthesis of this critical heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental work.

Introduction: The Challenge of Selectivity in Cyanopyridine Synthesis

Cyanopyridines are invaluable precursors in the pharmaceutical, agrochemical, and materials science industries. However, their synthesis is often plagued by the formation of undesired side products that can complicate purification, reduce yields, and impact the quality of the final active pharmaceutical ingredient (API). This guide provides a structured approach to understanding, identifying, and mitigating the formation of these impurities across the most common synthetic routes.

Part 1: Ammoxidation of Picolines

The vapor-phase ammoxidation of methylpyridines (picolines) is the cornerstone of industrial cyanopyridine production.[1] This process, while cost-effective, is a delicate balance between achieving high conversion of the starting material and maintaining selectivity for the desired nitrile.

Frequently Asked Questions (FAQs)

Q1: My 3-picoline to 3-cyanopyridine conversion is high, but my yield is low. What are the likely culprits?

A1: High conversion with low yield in ammoxidation reactions almost invariably points to over-oxidation. The primary side products are carbon monoxide (CO) and carbon dioxide (CO₂), resulting from the complete combustion of the picoline or the cyanopyridine product.[1] Another significant loss pathway is the hydrolysis of the cyanopyridine product to nicotinamide and subsequently nicotinic acid, especially if there is excess water at high temperatures.

Q2: I am observing significant amounts of unreacted picoline and the formation of pyridine as a byproduct. What could be the cause?

A2: The presence of unreacted picoline suggests suboptimal reaction conditions, such as too low a temperature or insufficient catalyst activity. The formation of pyridine can occur through the decarboxylation of picolinic acid, which is formed from the hydrolysis of 2-cyanopyridine.[2] This is more commonly observed in the synthesis of 2-cyanopyridine.

Q3: My catalyst performance is degrading over time, leading to lower selectivity. Why is this happening?

A3: Catalyst deactivation is a common issue in continuous ammoxidation processes. It can occur through several mechanisms, including:

-